molecular formula C5H4INO B3109501 2(1H)-Pyridinone, 6-iodo- CAS No. 173442-31-4

2(1H)-Pyridinone, 6-iodo-

Cat. No. B3109501
CAS RN: 173442-31-4
M. Wt: 221 g/mol
InChI Key: TXADHUCOCBXXQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1H- and 2H-indazoles, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Halogen Bonding and Electrophilic Substitutions

Research on 2-chloro-6-(trifluoromethyl)pyridine, closely related to 2(1H)-Pyridinone, 6-iodo-, has demonstrated its conversion into 3-iodo derivatives through electrophilic substitutions. This process involves halogen/metal exchange and can be used for further chemical manipulations (Mongin et al., 1998).

Magnesiation of Pyridine N-oxides

Iodo- or 2-bromopyridine N-oxides, related to 2(1H)-Pyridinone, 6-iodo-, have been magnesiated using iodine or bromine-magnesium exchange. This method has found applications in the total synthesis of complex organic molecules, such as caerulomycins E and A (Duan et al., 2009).

Halogen Bonding in Iodo-Perfluoroalkane/Pyridine Mixtures

Studies on halogen bonding between iodo-perfluoroalkanes and pyridine have shown that the interaction between the pyridinyl nitrogen and the iodine atom causes a shift in the ring breathing mode of pyridine. This type of bonding can be compared to hydrogen bonding in terms of strength and is crucial for understanding molecular interactions (Fan et al., 2009).

Synthesis of Nucleosides

The synthesis of 6-substituted 2(1H)-pyridon-3-yl C-2′-deoxyribonucleosides, which is an extension of 2(1H)-Pyridinone chemistry, has been researched. These compounds are significant in chemical biology, although their instability poses challenges for their practical application (Chapuis et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “6-Iodo-1H-indazole”, suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

Pyridinones, in general, have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They are known to exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .

Mode of Action

Pyridinones are known to interact with their targets through hydrogen bonding . They can form additional interactions with the therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules .

Biochemical Pathways

Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes .

Pharmacokinetics

Pyridinones are known for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

Most pyridinone derivatives exhibit various biological activities . For instance, the ribosylated form of one of the pyridones, the 4-pyridone-3-carboxamide riboside (4PYR), causes HepG3 cells to die by autophagy .

Action Environment

The physicochemical properties of pyridinones, such as solubility in water and lipophilicity, suggest that they may be influenced by factors such as ph and temperature .

properties

IUPAC Name

6-iodo-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXADHUCOCBXXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridinone, 6-iodo-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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